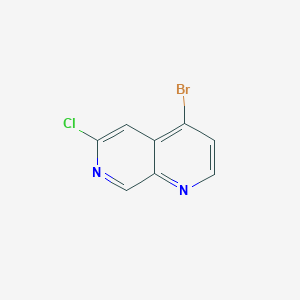
Dichloronickel,tricyclohexylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tricyclohexylphosphine)nickel(II)chloride is a coordination compound with the chemical formula Ni(C18H33P)2Cl2. It consists of a nickel(II) ion coordinated to two tricyclohexylphosphine ligands and two chloride ions. This compound is notable for its use in various chemical reactions and research applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting nickel(II) chloride hexahydrate (NiCl2·6H2O) with tricyclohexylphosphine (PCy3) in an appropriate solvent, such as methanol or ethanol, under reflux conditions.
Transmetalation: Another method involves the transmetalation of a nickel precursor with tricyclohexylphosphine in the presence of a suitable reducing agent.
Industrial Production Methods: The industrial production of Bis(tricyclohexylphosphine)nickel(II)chloride typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound.
Types of Reactions:
Oxidation: Bis(tricyclohexylphosphine)nickel(II)chloride can undergo oxidation reactions to form higher oxidation state nickel complexes.
Reduction: Reduction reactions can be used to produce nickel(I) or nickel(0) complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines, amines, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chloride ligands.
Major Products Formed:
Oxidation: Nickel(III) and nickel(IV) complexes.
Reduction: Nickel(I) and nickel(0) complexes.
Substitution: Nickel complexes with different ligands, such as Ni(PPh3)2Cl2 or Ni(CO)4.
Aplicaciones Científicas De Investigación
Bis(tricyclohexylphosphine)nickel(II)chloride is widely used in scientific research due to its versatility and reactivity. Its applications include:
Catalysis: It serves as a catalyst in various organic reactions, such as cross-coupling reactions and olefin metathesis.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is employed in studies related to bioinorganic chemistry and the development of metal-based drugs.
Industrial Chemistry: It is utilized in the production of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism by which Bis(tricyclohexylphosphine)nickel(II)chloride exerts its effects depends on the specific reaction it is involved in. For example, in catalytic reactions, the compound may facilitate the formation of intermediates or transition states that lower the activation energy of the reaction. The molecular targets and pathways involved vary based on the application, but often include coordination to metal centers and ligand exchange processes.
Comparación Con Compuestos Similares
Bis(tricyclohexylphosphine)palladium(0)
Bis(tricyclohexylphosphine)platinum(0)
Bis(tri-tert-butylphosphine)palladium(0)
Uniqueness: Bis(tricyclohexylphosphine)nickel(II)chloride is unique in its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution. Its stability and reactivity make it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C22H36Cl2FeNiP2 |
|---|---|
Peso molecular |
547.9 g/mol |
InChI |
InChI=1S/2C11H18P.2ClH.Fe.Ni/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q;;;;;+2/p-2 |
Clave InChI |
XCZKJTLBCDMGAD-UHFFFAOYSA-L |
SMILES canónico |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.Cl[Ni]Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
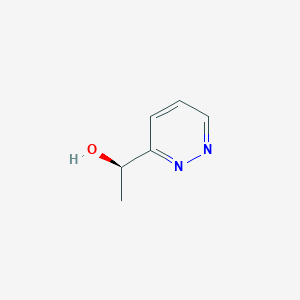
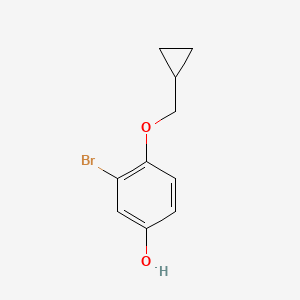
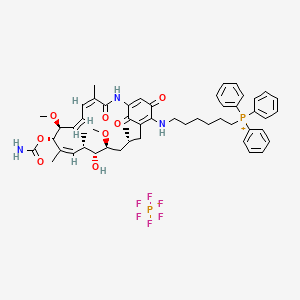
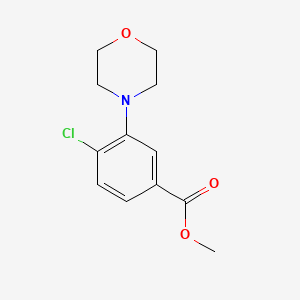
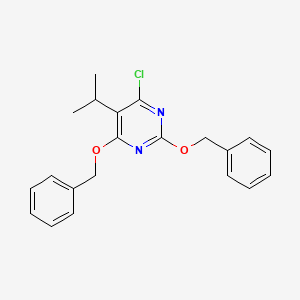
![2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one](/img/structure/B15363031.png)

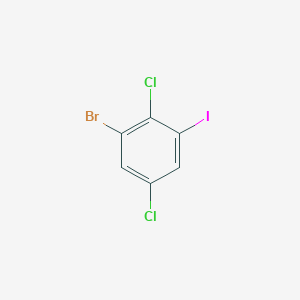

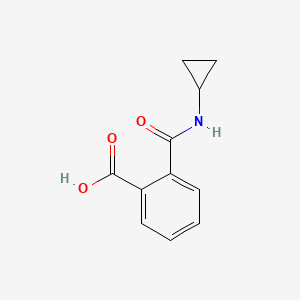
![tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B15363062.png)
